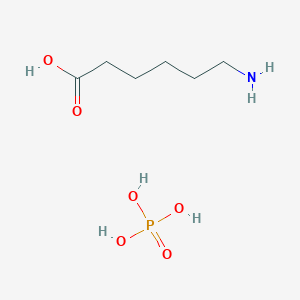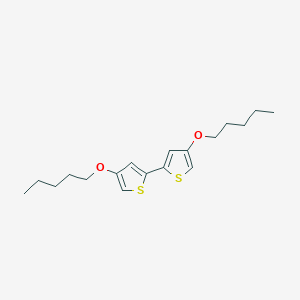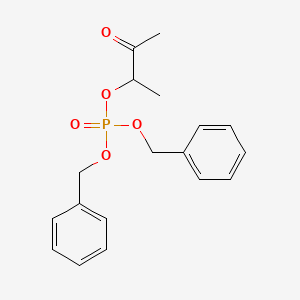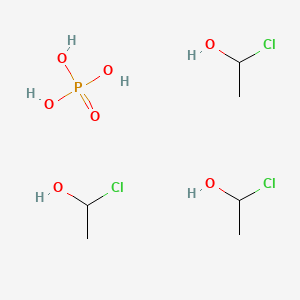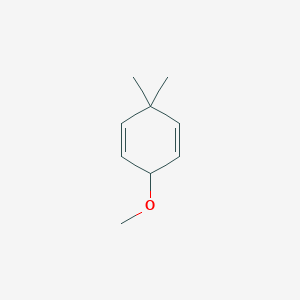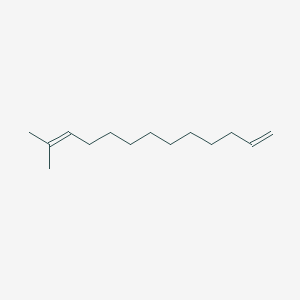
1,11-Tridecadiene, 12-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,11-Tridecadiene, 12-methyl-: is an organic compound with the molecular formula C13H24 . It is a type of diene, which means it contains two double bonds in its carbon chain. This compound is part of the larger family of hydrocarbons and is characterized by its long carbon chain and the presence of double bonds, which can influence its reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions: 1,11-Tridecadiene, 12-methyl- can be synthesized through various organic synthesis methods. One common approach involves the Wittig reaction , where an aldehyde or ketone reacts with a phosphonium ylide to form an alkene. Another method is the Heck reaction , which couples alkenes with aryl halides in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the production of 1,11-Tridecadiene, 12-methyl- often involves catalytic dehydrogenation of longer-chain alkanes. This process uses metal catalysts such as platinum or palladium to remove hydrogen atoms and form double bonds in the carbon chain.
化学反应分析
Types of Reactions: 1,11-Tridecadiene, 12-methyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the diene into epoxides or diols using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation reactions can reduce the double bonds to form saturated hydrocarbons using catalysts like palladium on carbon.
Substitution: Halogenation reactions can introduce halogen atoms into the carbon chain using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed:
Oxidation: Epoxides, diols
Reduction: Saturated hydrocarbons
Substitution: Halogenated hydrocarbons
科学研究应用
1,11-Tridecadiene, 12-methyl- has various applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, lubricants, and other industrial chemicals.
作用机制
The mechanism by which 1,11-Tridecadiene, 12-methyl- exerts its effects involves its ability to participate in addition reactions due to the presence of double bonds. These double bonds can react with various reagents, leading to the formation of new chemical bonds and products. The compound’s reactivity is influenced by the electron density around the double bonds, which can be affected by substituents on the carbon chain.
相似化合物的比较
1,11-Tridecadiene: Similar structure but without the methyl group.
1,12-Tridecadiene: Similar structure but with the double bonds in different positions.
1,10-Tridecadiene: Similar structure but with the double bonds in different positions.
Uniqueness: 1,11-Tridecadiene, 12-methyl- is unique due to the presence of the methyl group, which can influence its reactivity and physical properties. The position of the double bonds also plays a crucial role in determining the compound’s chemical behavior and applications.
属性
CAS 编号 |
180722-75-2 |
|---|---|
分子式 |
C14H26 |
分子量 |
194.36 g/mol |
IUPAC 名称 |
12-methyltrideca-1,11-diene |
InChI |
InChI=1S/C14H26/c1-4-5-6-7-8-9-10-11-12-13-14(2)3/h4,13H,1,5-12H2,2-3H3 |
InChI 键 |
YRRXXGBEHQKNQY-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCCCCCCCCC=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


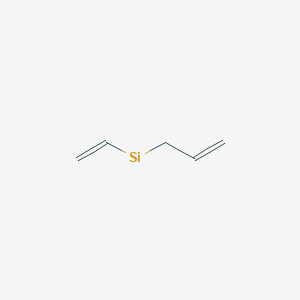
![Silane, tris(1-methylethyl)[(2S)-oxiranylmethoxy]-](/img/structure/B14267877.png)
![[(1-Iodohex-1-en-1-yl)selanyl]benzene](/img/structure/B14267883.png)

![1H-Isoindole-1,3(2H)-dione, 2-[2-[(4-aminophenyl)thio]ethyl]-](/img/structure/B14267885.png)
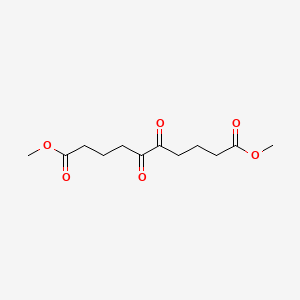
![1-[(2-Methoxypropan-2-YL)peroxy]dodecane](/img/structure/B14267899.png)
